
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound features an oxazole ring fused to an azetidine ring, making it a unique structure with diverse applications in medicinal chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride typically involves the formation of the oxazole ring followed by the introduction of the azetidine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the oxazole ring, followed by the addition of azetidine through nucleophilic substitution reactions. The final product is then treated with hydrochloric acid to obtain the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the oxazole or azetidine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the azetidine ring.
Applications De Recherche Scientifique
1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The azetidine moiety may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-(1,3,4-Thiadiazol-2-yl)azetidin-3-amine dihydrochloride: Similar structure but contains a thiadiazole ring instead of an oxazole ring.
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: Contains a pyridine ring instead of an oxazole ring.
Uniqueness: 1-(1,3-Oxazol-2-yl)azetidin-3-amine dihydrochloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry.
Propriétés
Formule moléculaire |
C6H11Cl2N3O |
|---|---|
Poids moléculaire |
212.07 g/mol |
Nom IUPAC |
1-(1,3-oxazol-2-yl)azetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H9N3O.2ClH/c7-5-3-9(4-5)6-8-1-2-10-6;;/h1-2,5H,3-4,7H2;2*1H |
Clé InChI |
MSSIASSGAFNKBA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=NC=CO2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


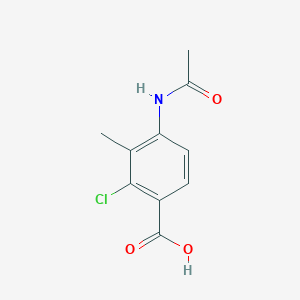
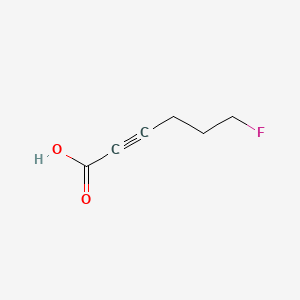
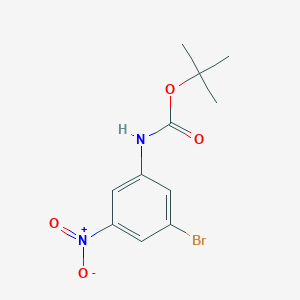
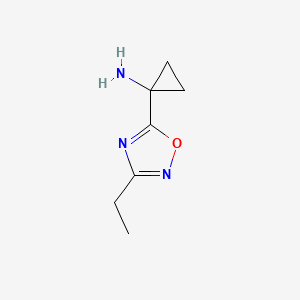
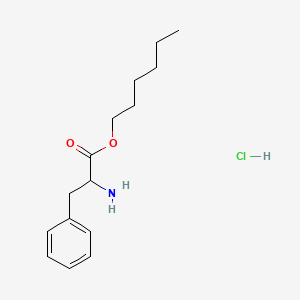
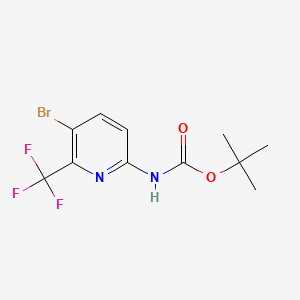
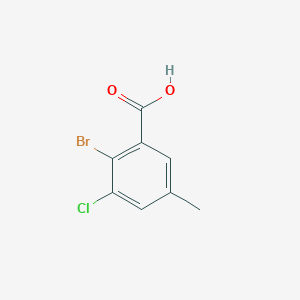

![Methyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13489008.png)


![(2R)-2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid](/img/structure/B13489023.png)
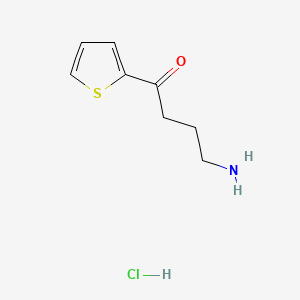
![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)
